

2-Chlorophenetole chemical structure and properties

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Compound of Interest

Compound Name: 2-Chlorophenetole

Cat. No.: B1346889

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An In-depth Technical Guide to 2-Chlorophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic analysis of **2-Chlorophenetole**, also known as 1-chloro-2-ethoxybenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identifiers

2-Chlorophenetole is an aromatic ether with a chlorine atom and an ethoxy group attached to a benzene ring at positions 1 and 2, respectively.

Molecular Formula: C_8H_9ClO [1][2]

Molecular Weight: 156.61 g/mol [3]

Chemical Structure:

Caption: Chemical structure of **2-Chlorophenetole**.

Synonyms: 1-chloro-2-ethoxybenzene, o-Chlorophenetole, 2-Chlorophenol ethyl ether, Phenetole, o-chloro-[3][4][5]

Key Identifiers:

- CAS Number: 614-72-2[3][4][5]
- InChI: InChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3[3][4]
- InChIKey: IRYSAAMKXPLGAM-UHFFFAOYSA-N[3][4]
- SMILES: CCOC1=CC=CC=C1Cl[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Chlorophenetole**.

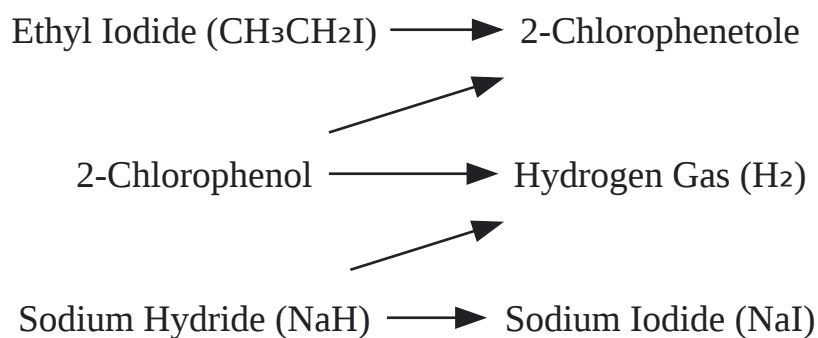
Property	Value	Unit	Reference
Molecular Weight	156.61	g/mol	[3]
Boiling Point	208	°C	[5]
82	°C at 10 mmHg	[1]	
Density	1.134	g/cm ³	[5]
Refractive Index	1.530	[5]	
LogP (Octanol/Water Partition Coefficient)	3.3	[3]	

Experimental Protocols

Synthesis of 2-Chlorophenetole via Williamson Ether Synthesis

2-Chlorophenetole is commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2-chlorophenoxide is reacted with an ethylating agent.

Reaction Scheme:



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Caption: Williamson ether synthesis of **2-Chlorophenetole**.

Materials and Equipment:

- Reagents:
 - 2-Chlorophenol
 - Sodium hydride (60% dispersion in mineral oil)
 - Ethyl iodide
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Diethyl ether
 - Saturated aqueous sodium bicarbonate solution
 - Saturated aqueous sodium chloride solution (brine)
 - Anhydrous magnesium sulfate (MgSO_4)
- Equipment:
 - Round-bottom flask

- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chlorophenol and anhydrous DMF.
- **Formation of Alkoxide:** Slowly add sodium hydride to the stirred solution at room temperature. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture until the evolution of gas ceases, indicating the complete formation of the sodium 2-chlorophenoxide.
- **Alkylation:** Add ethyl iodide dropwise to the reaction mixture.
- **Reaction:** Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and cautiously quench it with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- **Purification:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Final Purification:** The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Data

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Chlorophenetole** is expected to show signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic protons will likely appear as a complex multiplet in the range of 6.8-7.4 ppm. The ethoxy group will exhibit a triplet at approximately 1.4 ppm (CH_3) and a quartet at around 4.1 ppm (OCH_2), with a coupling constant (J) of about 7 Hz.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts can be predicted based on the effects of the substituents on the aromatic ring. The carbon attached to the oxygen (C-O) is expected to be in the range of 150-160 ppm, while the carbon attached to the chlorine (C-Cl) will be around 125-135 ppm. The other four aromatic carbons will appear between 110 and 130 ppm. The methylene carbon ($-\text{OCH}_2-$) of the ethyl group will be around 60-70 ppm, and the methyl carbon ($-\text{CH}_3$) will be at approximately 15 ppm.^[6]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chlorophenetole** will display characteristic absorption bands. Key expected peaks include:

- C-H stretching (aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{-}2980\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-O-C stretching (asymmetric): $\sim 1250\text{ cm}^{-1}$
- C-O-C stretching (symmetric): $\sim 1040\text{ cm}^{-1}$
- C-Cl stretching: $\sim 750\text{ cm}^{-1}$

The NIST WebBook provides a reference IR spectrum for 1-chloro-2-ethoxybenzene.^[1]

Mass Spectrometry

The mass spectrum of **2-Chlorophenetole** will show a molecular ion peak (M^+) at m/z 156 and an $M+2$ peak at m/z 158 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for ethers include the loss of the alkyl group and alpha-cleavage.[7] Therefore, significant fragments might be observed at m/z 128 (loss of C_2H_4) and m/z 127 (loss of C_2H_5). The NIST Mass Spectrometry Data Center provides fragmentation data for 1-chloro-2-ethoxybenzene, showing major peaks at m/z 128, 130, and 156.[3]

Reactivity and Applications

2-Chlorophenetole can undergo various chemical reactions typical of aromatic ethers and aryl halides. The ethoxy group is relatively stable, but the aromatic ring can participate in electrophilic substitution reactions, although the chloro and ethoxy groups will influence the position of substitution. The chlorine atom can be displaced under certain nucleophilic aromatic substitution conditions.

While specific applications in drug development are not extensively documented, **2-Chlorophenetole** can serve as a building block in organic synthesis for the preparation of more complex molecules with potential biological activity. Its structural motif is present in some compounds investigated for various therapeutic areas.

Safety Information

2-Chlorophenetole should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

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References

- 1. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]
- 2. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]
- 3. 1-Chloro-2-ethoxybenzene | C₈H₉ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-chloro-2-ethoxybenzene [stenutz.eu]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
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